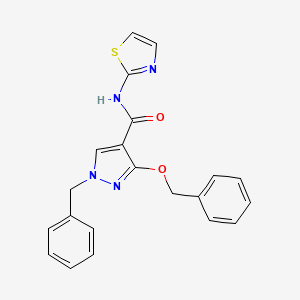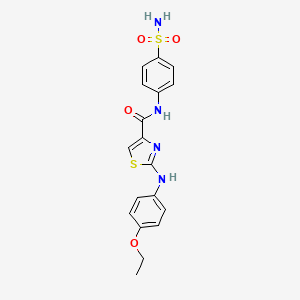
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is an organic compound that falls into the class of benzamides. It features both isoquinoline and trimethoxybenzamide functional groups, indicating potential utility in various applications across chemistry, biology, and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis starts with the appropriate isoquinoline and benzamide precursors.
Step-wise Synthesis: : The synthetic route typically involves the sulfonylation of the isoquinoline derivative, followed by the amide formation with the trimethoxybenzamide derivative.
Reaction Conditions: : Reactions are often carried out under controlled temperatures ranging from 0°C to 120°C, utilizing solvents such as dichloromethane or toluene.
Catalysts and Reagents: : Common reagents include sulfonyl chlorides, amine bases like triethylamine, and dehydrating agents such as thionyl chloride.
Scale-Up Process: : Scaling from lab to industrial scale involves optimization of reaction times, temperature, and solvent usage.
Purification: : Industrial purification might include recrystallization or chromatographic techniques to achieve high purity.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline nitrogen.
Reduction: : Reduction reactions might target the sulfonyl group, converting it to a sulfonamide.
Substitution: : The trimethoxybenzamide portion can undergo electrophilic substitution reactions.
Oxidation Reagents: : Reagents such as potassium permanganate or chromium trioxide.
Reduction Reagents: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution Conditions: : Often involve acids or bases in organic solvents.
Oxidation Products: : Can result in sulfone or nitro derivatives.
Reduction Products: : Yield the corresponding sulfonamide derivatives.
Substitution Products: : Result in various substituted benzamides.
科学的研究の応用
Chemistry:
Reagent in Synthesis: : It acts as a precursor in synthesizing more complex organic molecules.
Catalysis: : Sometimes used in catalytic processes.
Biochemical Studies: : Used in the study of enzyme inhibitors or receptor modulators.
Drug Development:
Material Science: : Employed in the development of novel materials due to its stable structure.
作用機序
Effects:
It acts primarily by interacting with specific molecular targets like enzymes or receptors.
Enzymes: : Inhibition or modulation of enzyme activity.
Receptors: : Binding to neurotransmitter receptors or other cell surface receptors.
Biochemical Pathways: : Involves pathways such as signal transduction, affecting cellular responses.
類似化合物との比較
Similar Compounds:
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
Chemical Structure: : The unique combination of functional groups sets it apart from its analogs.
Biological Activity: : Differences in activity profiles due to slight modifications in structure.
特性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-5-30(25,26)23-11-10-14-6-7-16(12-15(14)13-23)22-21(24)17-8-9-18(27-2)20(29-4)19(17)28-3/h6-9,12H,5,10-11,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCSBOLKFWGZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2705422.png)

![3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2705424.png)
![3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2705426.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2705427.png)

![Methyl[(4-methylphenyl)methylene]ammoniumolate](/img/structure/B2705429.png)



![1-(Imidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B2705438.png)
![Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B2705440.png)

